![molecular formula C31H20O B12529674 ([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone CAS No. 680997-44-8](/img/structure/B12529674.png)
([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone: is an organic compound that features a unique structure composed of two naphthalene units connected through a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone typically involves the condensation of naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring of naphthalene to form the desired product.
Industrial Production Methods: Industrial production of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore the potential of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone derivatives as therapeutic agents, particularly in the field of cancer treatment.
Industry: In the materials science industry, the compound is investigated for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthol: A naphthalene derivative with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
680997-44-8 |
|---|---|
Fórmula molecular |
C31H20O |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
naphthalen-1-yl-(2-naphthalen-1-ylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C31H20O/c32-31(29-18-8-13-22-10-2-5-15-25(22)29)30-26-16-6-3-11-23(26)19-20-28(30)27-17-7-12-21-9-1-4-14-24(21)27/h1-20H |
Clave InChI |
WDUJDMUCBQJBRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C=C3)C(=O)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


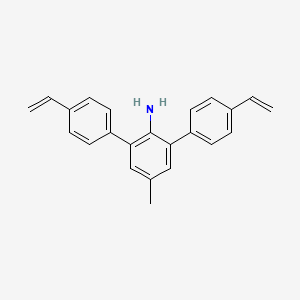
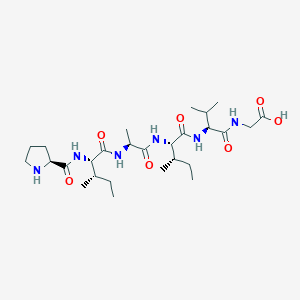

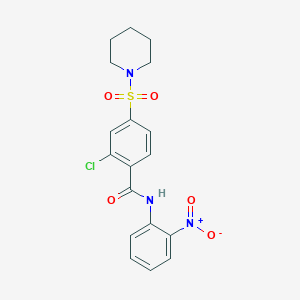
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
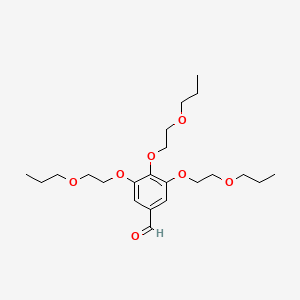
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
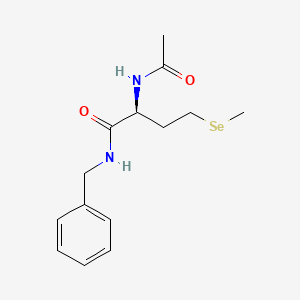
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)
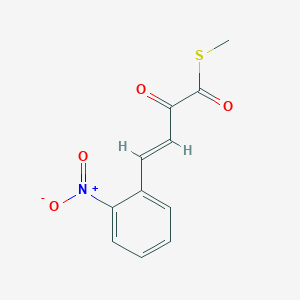
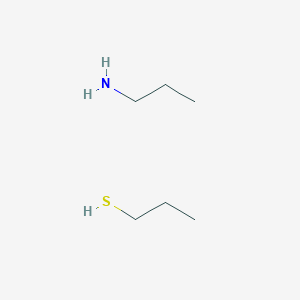

![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
